molecular formula C14H17NO B12656024 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol

Katalognummer: B12656024
Molekulargewicht: 215.29 g/mol
InChI-Schlüssel: SYTPXLZQMJKMJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is an organic compound that features a phenyl group substituted with two methyl groups at the 3 and 4 positions, and a pyrrolyl group substituted with a methyl group at the 1 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with 1-methyl-2-pyrrolecarboxaldehyde in the presence of a reducing agent. Common reducing agents used in this reaction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrrolyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl or pyrrolyl derivatives.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)ketone
  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)amine
  • 3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)ether

Uniqueness

3,4-Dimethylphenyl-(1-methyl-2-pyrrolyl)methanol is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C14H17NO

Molekulargewicht

215.29 g/mol

IUPAC-Name

(3,4-dimethylphenyl)-(1-methylpyrrol-2-yl)methanol

InChI

InChI=1S/C14H17NO/c1-10-6-7-12(9-11(10)2)14(16)13-5-4-8-15(13)3/h4-9,14,16H,1-3H3

InChI-Schlüssel

SYTPXLZQMJKMJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)C(C2=CC=CN2C)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.